SCD-1 Inhibitory Potency: Baseline Hit Activity Versus Optimized Lead 23a
In the same human microsomal SCD-1 assay (conversion of [14C]stearate to [14C]oleate), the target compound exhibits an IC50 of 1,220 nM [1], whereas the optimized lead 23a bearing a 3-(2-hydroxyethoxy) substituent achieves an IC50 of 3 nM [2]. This ~407-fold potency difference demarcates the target compound as a minimally elaborated hit scaffold, making it the appropriate baseline for quantifying the functional gain conferred by each subsequent SAR modification.
| Evidence Dimension | SCD-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,220 nM |
| Comparator Or Baseline | Compound 23a (3-(2-hydroxyethoxy)-4-methoxy-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide): IC50 = 3 nM |
| Quantified Difference | ~407-fold less potent |
| Conditions | Human microsomes; [14C]stearate to [14C]oleate conversion; 60 min incubation |
Why This Matters
This potency gap defines the compound's utility as a negative control or SAR starting point; procurement of a more potent analog without acknowledging this difference risks misassignment of pharmacological effect.
- [1] BindingDB BDBM50296539. 4-Methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide (CHEMBL559739). IC50: 1.22E+3 nM (human SCD-1 microsomes). View Source
- [2] BindingDB BDBM50296294. 3-(2-Hydroxyethoxy)-4-methoxy-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide (CHEMBL550172). IC50: 3 nM (human SCD-1 microsomes). View Source
